Deferasirox-d4

Vue d'ensemble

Description

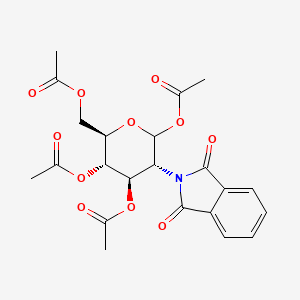

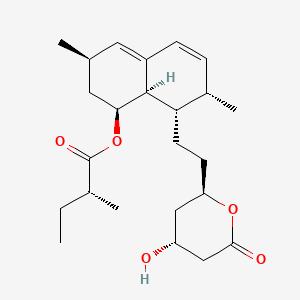

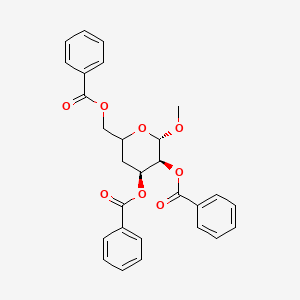

Deferasirox-d4 is a deuterium-labelled isotopomer of deferasirox, synthesized as an internal standard for use in analytical methods such as LC/mass spectroscopy (MS)/MS. This synthesis is crucial for the quantitative determination of deferasirox in human serum, indicating its importance in pharmacokinetic studies (Havaldar et al., 2015).

Synthesis Analysis

This compound is synthesized from d8-toluene, highlighting a specific approach to introduce deuterium atoms into the molecule. This process ensures the creation of a labelled compound that serves as a reliable internal standard for analytical purposes, particularly in the context of bioanalytical methods where precise quantification of drugs in biological matrices is essential (Havaldar et al., 2015).

Molecular Structure Analysis

The molecular structure of deferasirox was optimized using density functional theory (DFT) methods, employing a hybrid functional B3LYP and 6-311++G** basis set. This computational approach helps in understanding the molecular geometry, electronic structure, and reactivity of deferasirox, facilitating insights into how modifications like deuteration affect its chemical and physical properties (Fathi Azarbayjani et al., 2019).

Chemical Reactions and Properties

Deferasirox acts as an oral iron chelator, forming complexes with iron ions. Its ability to selectively bind to iron (Fe3+) and its synthesis from salicylic acid highlight its reactive nature and its specific chemical properties as an iron chelator. The detailed synthesis process from salicylic acid to deferasirox provides insight into its chemical reactions and the importance of its structure for its chelating properties (Min et al., 2009).

Physical Properties Analysis

The formation of ultrafine deferasirox particles via the rapid expansion of supercritical solutions (RESS process) demonstrates the manipulation of its physical properties for pharmaceutical applications. This technique significantly reduces the particle size, potentially improving the bioavailability of deferasirox by enhancing its solubility and dissolution rate (Asghari & Esmaeilzadeh, 2012).

Chemical Properties Analysis

The chemical behavior of deferasirox, including its iron-chelating capabilities, has been extensively studied. Its efficacy in reducing iron overload in patients with conditions like β-thalassemia showcases its chemical properties in a biological context. Moreover, the investigation into deferasirox derivatives for lanthanide chelation further illustrates the versatility and specific chemical interactions of deferasirox and its analogs, underscoring the compound's complex chemical nature and its potential for diverse applications beyond iron chelation (Mangel et al., 2023).

Applications De Recherche Scientifique

Anti-Cancer Therapeutics

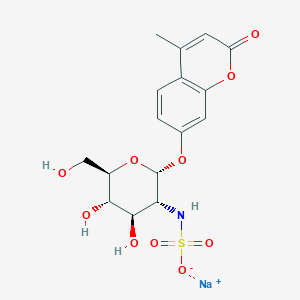

Les dérivés du déférasirox ont été étudiés comme de possibles agents anticancéreux traçables ciblant les organites {svg_1}. Des études in vitro ont montré que ces dérivés peuvent avoir une activité accrue contre les cellules cancéreuses du poumon A549 {svg_2}. Un dérivé en particulier s'est avéré avoir une activité antiproliférative améliorée {svg_3}. L'imagerie cellulaire fluorescente a révélé que ce composé se localise préférentiellement dans le lysosome {svg_4}.

Iron Chelation Therapy

Le déférasirox est le chélateur de fer de première ligne dans le monde entier pour le traitement de la surcharge chronique en fer due aux transfusions sanguines chez les patients âgés de 2 ans et plus {svg_5}. Il est également utilisé pour les syndromes thalassémiques non dépendants des transfusions chez les patients âgés de 10 ans et plus {svg_6}.

Treatment Tailoring

Des évaluations pharmacologiques et cliniques de formulations de déférasirox ont été menées pour l'adaptation du traitement {svg_7}. Dans une étude observationnelle rétrospective, la pharmacocinétique, la pharmacodynamique et les caractéristiques de sécurité du traitement par déférasirox ont été analysées chez des patients ayant reçu les deux formulations par la suite dans des conditions de pratique clinique {svg_8}.

Pancreatic Cancer Treatment

Le déférasirox a connu du succès dans les essais cliniques chez les patients atteints de surcharge en fer et devrait devenir un agent anticancéreux {svg_9}. Aucune étude n'a étudié les effets du déférasirox sur le cancer du pancréas {svg_10}.

Mécanisme D'action

Target of Action

Deferasirox-d4 primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, but its overload can lead to harmful effects. This compound, being an iron chelator, binds to iron and helps in its removal from the body .

Mode of Action

This compound works by binding to trivalent (ferric) iron, for which it has a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This complex is then eliminated via the kidneys , thereby reducing the iron overload in the body.

Biochemical Pathways

The main pathway of this compound metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A small percentage (6%) of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of this compound and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The bioavailability of this compound is higher than expected, with a Cmax of 99.5 (FCT) and 69.7 (DT) μMol/L; AUC: 1278 (FCT) and 846 (DT), P < 0.0001 .

Result of Action

The primary result of this compound action is the reduction of iron overload in the body . By binding to iron and forming a stable complex, it facilitates the removal of excess iron from the body . This is particularly beneficial in conditions like chronic iron overload due to blood transfusions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food can affect its bioavailability . Therefore, it is recommended to take this compound at least 30 minutes before food . Furthermore, dose adjustment may be required for patients with hepatic impairment and upon coadministration with strong UGT inducers or bile acid sequestrants .

Safety and Hazards

Deferasirox may cause serious and fatal acute kidney injury, including acute renal failure requiring dialysis and renal tubular toxicity including Fanconi syndrome . It may also cause hepatic toxicity, including failure, and gastrointestinal hemorrhage . It is primarily excreted via the fecal route .

Orientations Futures

Propriétés

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQWVMAQOTZIW-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649447, DTXSID70678699 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133425-75-8, 1133425-79-2 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)